molecular formula C43H75NO16 B000798 Érythromycine éthylsuccinate CAS No. 1264-62-6

Érythromycine éthylsuccinate

Numéro de catalogue B000798
Numéro CAS: 1264-62-6
Poids moléculaire: 862.1 g/mol
Clé InChI: NSYZCCDSJNWWJL-WHIGFMSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin ethylsuccinate (EES) is a semi-synthetic macrolide antibiotic derived from erythromycin, a natural product isolated from the fermentation broth of Streptomyces erythreus. It is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria, and is effective against both aerobic and anaerobic organisms. EES is a prodrug, meaning that it is inactive in its original form and must be converted to its active form, erythromycin, by enzymes in the body. EES is more stable than erythromycin, and is therefore more suitable for long-term storage and oral administration.

Applications De Recherche Scientifique

Mécanisme de gélification lors de la cristallisation

Le mécanisme de gélification de l'EES pendant la cristallisation a été étudié . La phase gélatineuse semi-solide générée présentait une morphologie en réseau fibrillaire 3D et les propriétés rhéologiques typiques des gels. Les fibres à l'intérieur de la phase gélatineuse ont été confirmées comme étant de nouveaux types de solvates d'EES à l'aide de la diffraction des rayons X sur poudre .

Amélioration de la stabilité

L'érythromycine, un antibiotique macrolide, a une efficacité et une biodisponibilité limitées en raison de son instabilité et de sa conversion en conditions acides . Afin d'améliorer la stabilité de l'érythromycine, plusieurs analogues ont été développés, tels que l'azithromycine et la clarithromycine, qui diminuent la vitesse de déshydratation intramoléculaire .

Administration locale de médicaments

Un conjugué d'érythromycine a été développé avec une stabilité au pH améliorée, une biodisponibilité accrue et une libération préférentielle à partir d'un système d'administration de médicaments directement au pH bas d'un site d'infection . Cette stratégie d'administration locale a le potentiel de réduire les effets secondaires hors cible et systémiques .

Traitement des infections à Staphylococcus aureus

L'érythromycine est fréquemment utilisée dans le traitement des infections à Staphylococcus aureus et constitue une alternative courante pour les patients allergiques à la pénicilline .

Mécanisme D'action

Target of Action

Erythromycin ethylsuccinate is a macrolide antibiotic that primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , which is essential for bacterial growth and survival .

Mode of Action

The interaction of erythromycin ethylsuccinate with the 50S ribosomal subunit inhibits RNA-dependent protein synthesis . This occurs at the chain elongation step, blocking peptide bond formation and translocation . As a result, the growth and spread of bacteria are effectively prevented .

Biochemical Pathways

Erythromycin ethylsuccinate affects the protein synthesis pathway in bacteria . By inhibiting this pathway, it disrupts the production of essential proteins, leading to impaired bacterial growth and proliferation .

Pharmacokinetics

Erythromycin ethylsuccinate is administered orally and is readily and reliably absorbed under both fasting and nonfasting conditions . It diffuses readily into most body fluids . The peak serum concentrations occur between 0.5 to 2.5 hours after dosing . It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . The elimination half-life is approximately 1.5 hours .

Result of Action

The primary result of erythromycin ethylsuccinate’s action is the inhibition of bacterial growth . By preventing protein synthesis, it effectively stops the growth and spread of susceptible bacteria, leading to the resolution of bacterial infections .

Action Environment

The action of erythromycin ethylsuccinate can be influenced by various environmental factors. For instance, the absorption characteristics of erythromycin ethylsuccinate differ in adults compared to other forms of erythromycin, necessitating higher oral doses to achieve therapeutic effects . Additionally, the presence of food can delay the peak serum concentrations of the drug .

Safety and Hazards

Erythromycin ethylsuccinate may cause side effects such as nausea, vomiting, diarrhea, stomach pain/cramping, and loss of appetite . Serious side effects include signs of liver disease, unusual tiredness, muscle weakness, trouble speaking, blurred vision, drooping eyelids, hearing loss . It is contraindicated in patients with known hypersensitivity to this antibiotic .

Orientations Futures

The usual adult dose of erythromycin ethylsuccinate is 400 mg every 6 hours. Dosage may be increased up to 4 g per day according to the severity of the infection . The pediatric dose in mild to moderate infections is 30 to 50 mg/kg/day in equally divided doses every 6 hours .

Analyse Biochimique

Biochemical Properties

Erythromycin ethylsuccinate interacts with various biomolecules, primarily the 50S ribosomal subunits of susceptible organisms . It inhibits protein synthesis by binding to these subunits, preventing peptide bond formation and translocation during protein synthesis . It is basic and readily forms salts with acids .

Cellular Effects

Erythromycin ethylsuccinate has a wide range of effects on cells. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids . It is effective against gram-positive and gram-negative bacteria, influencing cell function by inhibiting protein synthesis .

Molecular Mechanism

The mechanism of action of erythromycin ethylsuccinate involves its binding to the 50S ribosomal subunits of susceptible organisms, inhibiting peptide bond formation and translocation during protein synthesis . This binding interaction with the ribosome prevents the continuation of the peptide chain, thus inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of erythromycin ethylsuccinate can change over time in laboratory settings. For instance, it has been reported that the most frequent side effects of oral erythromycin preparations are gastrointestinal and are dose-related . These include nausea, vomiting, abdominal pain, diarrhea, and anorexia .

Dosage Effects in Animal Models

In animal models, the effects of erythromycin ethylsuccinate can vary with different dosages. For instance, in dogs and cats, the usual dosage for treating infections is 10–20 mg/kg orally every 8–12 hours . The dosage may be adjusted based on the severity of the infection .

Metabolic Pathways

Erythromycin ethylsuccinate is involved in various metabolic pathways. In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Under 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized .

Transport and Distribution

Erythromycin ethylsuccinate is transported and distributed within cells and tissues. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the ribosomes to inhibit protein synthesis .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Erythromycin ethylsuccinate involves the esterification of erythromycin with ethylsuccinic anhydride.", "Starting Materials": [ "Erythromycin", "Ethylsuccinic anhydride", "Pyridine", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Erythromycin is dissolved in chloroform and pyridine", "Ethylsuccinic anhydride is added to the solution and the mixture is stirred at room temperature", "The reaction mixture is heated to 40-50°C for 2 hours", "The mixture is allowed to cool and then poured into cold water", "The resulting precipitate is filtered and washed with water", "The crude product is dissolved in a mixture of water and hydrochloric acid", "The solution is neutralized with sodium hydroxide", "The product is extracted with chloroform", "The organic layer is dried and evaporated to yield Erythromycin ethylsuccinate as a white crystalline powder" ] }

Numéro CAS

1264-62-6

Formule moléculaire

C43H75NO16

Poids moléculaire

862.1 g/mol

Nom IUPAC

4-O-[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1

Clé InChI

NSYZCCDSJNWWJL-WHIGFMSZSA-N

SMILES isomérique

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

SMILES canonique

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Color/Form

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

Autres numéros CAS

1264-62-6

Pictogrammes

Irritant; Health Hazard

Durée de conservation

AFTER RECONSTITUTION OF COMMERCIALLY AVAILABLE POWDER, SUSPENSIONS ARE STABLE FOR 10 DAYS @ 2-8 °C
COMMERCIALLY AVAILABLE TABLETS & POWDER FOR ORAL SUSPENSION HAVE EXPIRATION DATES OF 2 YR FOLLOWING DATES OF MANUFACTURE
COMMERCIALLY AVAILABLE SUSPENSIONS HAVE EXPIRATION DATES OF 18 MONTHS FOLLOWING DATES OF MANUFACTURE
ERYTHROMYCIN ETHYLSUCCINATE IM INJECTION HAS AN EXPIRATION DATE OF 18 MONTHS FOLLOWING DATE OF MFR

Solubilité

FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL

Synonymes

E-Mycin E
EMycin E
EryPed
Erythromycin Ethylsuccinate
Erythroped
Ethyl Succinate, Eyrthromycin
Ethylsuccinate, Erythromycin
Eyrthromycin Ethyl Succinate
Monomycin
Pediamycin
Succinate, Eyrthromycin Ethyl
Wyamycin E

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin ethylsuccinate
Reactant of Route 2
Reactant of Route 2
Erythromycin ethylsuccinate
Reactant of Route 3
Erythromycin ethylsuccinate
Reactant of Route 4
Erythromycin ethylsuccinate
Reactant of Route 5
Erythromycin ethylsuccinate
Reactant of Route 6
Erythromycin ethylsuccinate

Q & A

    A: Erythromycin ethylsuccinate is a prodrug that is hydrolyzed in the body to release the active moiety, erythromycin. [] Erythromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. [, , , ]

        A: The absorption of erythromycin ethylsuccinate can be influenced by factors such as food intake, age, and the specific formulation used. [, ] For instance, administration with meals can increase the absorption of erythromycin ethylsuccinate. [] In infants under one month old, absorption is lower compared to older children. []

          A: Erythromycin ethylsuccinate exhibits lower bioavailability compared to enteric-coated erythromycin base pellets. [] Additionally, a study found that a twice-daily administration of erythromycin estolate resulted in higher plasma concentrations compared to erythromycin ethylsuccinate when administered at a higher dose and more frequent intervals. []

            A: Various methods are used for the analysis of erythromycin ethylsuccinate, including high-performance liquid chromatography (HPLC), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), capillary electrophoresis (CE), spectrophotometry, and microbiological assays. [, , , , , , , , ]

              A: Erythromycin ethylsuccinate can be hydrolyzed in biological samples, making it essential to use appropriate extraction and analytical techniques to accurately quantify the parent drug and its active metabolite, erythromycin. []

                A: Erythromycin ethylsuccinate can undergo degradation under certain conditions, influencing its stability and efficacy. [] It is crucial to consider factors such as temperature, pH, and the presence of excipients during formulation to ensure optimal stability. [, ]

                  A: Research suggests that optimizing the crystallization process, selecting appropriate excipients, and exploring different drug delivery systems can potentially improve the stability, solubility, and bioavailability of erythromycin ethylsuccinate. [, ]

                      A: Erythromycin ethylsuccinate can interact with other medications, potentially altering their metabolism and clearance. [, , , ] For instance, co-administration with theophylline may increase theophylline levels, requiring dosage adjustments. []

                        A: Depending on the specific infection and patient factors, alternative antibiotics such as cefuroxime, azithromycin, ciprofloxacin, clavulanate-potentiated amoxicillin, and roxithromycin may be considered. [, , , , ]

                          A: Ongoing research focuses on improving the formulation and delivery of erythromycin ethylsuccinate, exploring its potential in combination therapies, and investigating its use in specific clinical settings. [, ]

                        Avertissement et informations sur les produits de recherche in vitro

                        Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.